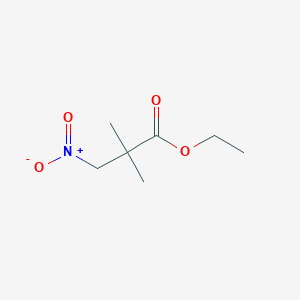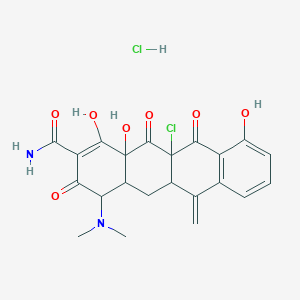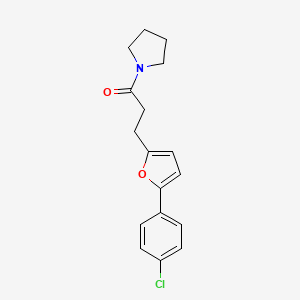
Ethyl 2,2-dimethyl-3-nitropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-dimethyl-3-nitropropanoate is an organic compound with the molecular formula C7H13NO4 It is an ester derivative, characterized by the presence of a nitro group (-NO2) and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-nitropropanoate can be synthesized through the nitration of ethyl 2,2-dimethylpropanoate. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-dimethyl-3-nitropropanoate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles (e.g., amines, alcohols)
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: Ethyl 2,2-dimethyl-3-aminopropanoate
Substitution: Various substituted esters
Hydrolysis: 2,2-Dimethyl-3-nitropropanoic acid and ethanol
Aplicaciones Científicas De Investigación
Ethyl 2,2-dimethyl-3-nitropropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-dimethyl-3-nitropropanoate involves its interaction with specific molecular targets. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,2-dimethylpropanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2,2-dimethyl-3-nitropropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propiedades
Número CAS |
76173-44-9 |
|---|---|
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
ethyl 2,2-dimethyl-3-nitropropanoate |
InChI |
InChI=1S/C7H13NO4/c1-4-12-6(9)7(2,3)5-8(10)11/h4-5H2,1-3H3 |
Clave InChI |
CXDGMDLJYJCXFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)




![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)






![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)

